molecular formula C11H21FN2O2 B6982925 2-fluoroethyl (3S,5R)-4-ethyl-3,5-dimethylpiperazine-1-carboxylate

2-fluoroethyl (3S,5R)-4-ethyl-3,5-dimethylpiperazine-1-carboxylate

Cat. No.: B6982925
M. Wt: 232.29 g/mol
InChI Key: WRQJOGNYMZYATD-AOOOYVTPSA-N
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Description

2-fluoroethyl (3S,5R)-4-ethyl-3,5-dimethylpiperazine-1-carboxylate is a synthetic organic compound that belongs to the piperazine family. Piperazines are a class of chemicals known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development. This particular compound is characterized by the presence of a fluoroethyl group and a piperazine ring, which contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 2-fluoroethyl (3S,5R)-4-ethyl-3,5-dimethylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihaloalkanes under basic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-fluoroethyl (3S,5R)-4-ethyl-3,5-dimethylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-fluoroethyl (3S,5R)-4-ethyl-3,5-dimethylpiperazine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential therapeutic properties. It may serve as a lead compound for designing drugs targeting specific biological pathways.

    Biological Studies: Researchers use the compound to study its effects on various biological systems, including its interaction with enzymes, receptors, and cellular pathways.

    Chemical Biology: The compound is employed in chemical biology to investigate its role in modulating biological processes and its potential as a chemical probe.

    Industrial Applications: The compound may find applications in the chemical industry as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-fluoroethyl (3S,5R)-4-ethyl-3,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

2-fluoroethyl (3S,5R)-4-ethyl-3,5-dimethylpiperazine-1-carboxylate can be compared with other similar compounds, such as:

    This compound: This compound shares a similar piperazine ring structure but differs in the substituents attached to the ring.

    This compound: This compound has a different substitution pattern on the piperazine ring, leading to distinct chemical and biological properties.

The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

2-fluoroethyl (3R,5S)-4-ethyl-3,5-dimethylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-4-14-9(2)7-13(8-10(14)3)11(15)16-6-5-12/h9-10H,4-8H2,1-3H3/t9-,10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQJOGNYMZYATD-AOOOYVTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(CN(CC1C)C(=O)OCCF)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@@H](CN(C[C@@H]1C)C(=O)OCCF)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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